molecular formula C19H28O2 B1237499 3-Hydroxyandrost-4-en-17-one CAS No. 2791-99-3

3-Hydroxyandrost-4-en-17-one

Cat. No.: B1237499
CAS No.: 2791-99-3
M. Wt: 288.4 g/mol
InChI Key: VMYTXBKVYDESSJ-HKQXQEGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyandrost-4-en-17-one (CAS 2791-99-3), with a molecular formula of C19H28O2 and a molecular weight of 288.4 g/mol, is a significant intermediate in the biosynthetic pathways of steroid hormones . This compound holds a pivotal position in steroidogenesis, acting as a key metabolite in the network that converts dehydroepiandrosterone (DHEA) into more potent androgens and estrogens, such as androstenedione, testosterone, and estrone . The conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase, making this compound a crucial substrate for understanding the regulation of steroid hormone production . A critical aspect of its biochemistry is the existence of stereoisomers, specifically the 3α- and 3β-hydroxy configurations, which possess distinct three-dimensional structures and biological activities . These isomers exhibit different binding affinities for steroid-metabolizing enzymes and are channeled into different metabolic pathways, making them valuable tools for researching the complex regulation of steroid synthesis and metabolism . Early synthetic routes were established in the 1960s, and modern strategies employ highly regioselective methods or chemoenzymatic approaches using ketoreductase enzymes to achieve specific stereochemistry . This compound is offered for research applications only. This product is intended for laboratory research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2791-99-3

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1

InChI Key

VMYTXBKVYDESSJ-HKQXQEGQSA-N

SMILES

CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O

Isomeric SMILES

C[C@]12CC[C@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O

Canonical SMILES

CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O

Synonyms

3 alpha-hydroxy-4-androsten-17-one
3-hydroxy-4-androsten-17-one
3-hydroxy-4-androsten-17-one, (3beta)-isome

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies

Historical Synthetic Approaches to 3-Hydroxyandrost-4-en-17-one

The initial synthesis and characterization of this compound occurred during the "golden age" of steroid chemistry, from the 1930s to the 1950s. During this era, extensive research into steroid hormones led to the identification of numerous metabolic intermediates. Early investigations were closely tied to understanding the metabolic pathways of testosterone (B1683101) and other androgens.

Key publications in the 1960s detailed specific synthetic routes. A notable method was described by Ward, Orr, and Engel in 1965, providing a convenient pathway to the compound. wikipedia.org Another significant contribution came from Klimstra and Colton in 1967, further establishing synthetic protocols for 3β-hydroxyandrost-4-en-17-one. wikipedia.orgnih.gov These early methods were crucial in making the compound available for further biochemical and metabolic studies, relying on multi-step chemical transformations from available steroid precursors. One such historical method involved the treatment of 17β-hydroxyandrost-4-en-3-one with 2-mercaptoethanol (B42355) to form a thioketal, which was then treated with Raney nickel in acetone (B3395972) to yield the desired product, albeit in low yield. cdnsciencepub.com

Modern Total Synthesis Strategies

Modern synthetic chemistry offers more sophisticated and efficient routes to this compound, emphasizing regioselectivity and stereoselectivity. These strategies often utilize common steroid intermediates and advanced catalytic systems.

Achieving specific stereochemistry at the C-3 position is a critical challenge in the synthesis of this compound. Modern methods have addressed this through highly selective reactions.

Base-Catalyzed Isomerization: A novel and highly regioselective pathway starts with the oxidation of 5α-androst-3-en-17-one using reagents like m-chloroperbenzoic acid (m-CPBA). This forms a diosphenol intermediate, which then undergoes base-catalyzed isomerization with a reagent such as potassium tert-butoxide to yield 3β-hydroxyandrost-4-en-17-one. This method is noted for its high yield (>85%) and scalability.

Enzymatic Reduction: Chemoenzymatic strategies provide excellent stereocontrol. For instance, the 3-oxo group of Δ⁵-androstene-3,17-dione can be regioselectively and stereoselectively reduced to the 3β-hydroxyl group using a ketoreductase enzyme. google.comgoogle.com This biocatalytic approach is performed under mild conditions and can be highly specific, often requiring a cofactor like NADH and a regeneration system. google.comgoogle.com

Selective Chemical Reduction: The reduction of the 3-keto group in the precursor androst-4-ene-3,17-dione can be controlled to produce specific isomers. For example, reduction with sodium borohydride (B1222165) in ethanol (B145695) can selectively yield the 3α-hydroxy isomer. mdpi.com

The synthesis of this compound relies heavily on the transformation of readily available steroid precursors.

Dehydroepiandrosterone (B1670201) (DHEA): As a major endogenous steroid, DHEA (3β-hydroxyandrost-5-en-17-one) is a common starting material. One synthetic route involves the microbial 7α-hydroxylation of DHEA, followed by chemical steps to introduce a double bond, yielding a key intermediate for further synthesis. researchgate.net Another approach involves the oxidation of DHEA with pyridinium (B92312) chlorochromate (PCC) to form an intermediate which is then reduced. ciac.jl.cn

Androst-4-ene-3,17-dione (AD): This is another pivotal intermediate. dshs-koeln.de It can be isomerized to Δ⁵-androstene-3,17-dione using a base like potassium t-butoxide. google.com The resulting Δ⁵ isomer can then be enzymatically reduced at the C-3 position to produce DHEA, which is a direct precursor to this compound. google.comgoogle.com Furthermore, formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione), which is derivable from androst-4-ene-3,17-dione, can be catalytically hydrogenated to yield isomeric 3-hydroxyandrostane-4,17-diones. dshs-koeln.deresearchgate.net

Table 1: Key Precursors and Synthetic Transformations

Precursor Reagent/Method Product/Intermediate Reference
Androst-4-ene-3,17-dione Potassium t-butoxide Δ⁵-Androstene-3,17-dione google.com
Δ⁵-Androstene-3,17-dione Ketoreductase Enzyme Dehydroepiandrosterone (DHEA) google.comgoogle.com
5α-Androst-3-en-17-one 1. m-CPBA 2. Potassium tert-butoxide 3β-Hydroxyandrost-4-en-17-one
Dehydroepiandrosterone (DHEA) Gibberella zeae (microbial hydroxylation) 3β,7α-dihydroxy-androst-5-en-17-one researchgate.net
Androst-4-ene-3,17-dione Sodium borohydride 3α-Hydroxy-4-androsten-17-one Oxime mdpi.com

Derivatization for Research Applications

To study its metabolic fate and biological interactions, this compound is often chemically modified to create labeled analogues or functional conjugates.

Isotopically labeled analogues are indispensable tools for metabolic research, allowing for the tracking and identification of metabolites using mass spectrometry.

Deuterium (B1214612) Labeling: Deuterated versions of this compound and its precursors can be synthesized. dshs-koeln.de A common method is to replace hydrogen gas with deuterium gas during catalytic hydrogenation steps. dshs-koeln.deresearchgate.net For example, the catalytic hydrogenation of formestane using deuterium gas produces deuterated 3-hydroxyandrostane-4,17-diones. dshs-koeln.de Another technique involves hydrogen-deuterium exchange using deuterated solvents and a base catalyst. dshs-koeln.deresearchgate.net These labeled standards are crucial for confirming the identity of metabolites in complex biological samples. researchgate.net

For applications such as immunoassays and affinity chromatography, the steroid can be conjugated to reporter molecules like biotin (B1667282). nih.govacs.org

Biotinylation Strategies: The synthesis of biotinylated steroid derivatives is a well-established field. nih.gov While many published methods focus on testosterone, the principles are directly applicable to this compound or its precursors. nih.govnih.gov The strategy typically involves attaching a biotin molecule via a spacer arm to a position on the steroid that is less critical for antibody or protein binding, in accordance with Landsteiner's principle. nih.govresearchgate.net

Attachment Chemistry: For derivatization at the C-3 position, a precursor like androst-4-ene-3,17-dione can be used. The 3-oxo group can be converted into a 3-oxime or 3-hydrazone, which then provides a reactive handle to couple with an activated biotin derivative, such as biotinyl-N-hydroxysuccinimide ester or N-(epsilon-biotinyl)-caproyl hydrazide. nih.gov Alternatively, functional groups can be introduced at other positions, such as C-7, through reactions like a copper-catalyzed 1,6 Michael addition, followed by functional group interconversion and coupling to biotin. nih.govacs.orgresearchgate.net

Precursor-Product Relationships in Endogenous Steroid Biosynthesis

The synthesis of steroid hormones, or steroidogenesis, is a complex anabolic pathway that begins with cholesterol. wikidoc.orgnih.gov In humans and other animals, cholesterol is converted into various steroid hormones through a series of enzymatic reactions primarily occurring in the adrenal glands, gonads, and placenta. oup.comnih.gov The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588) by the enzyme CYP11A1. nih.govoup.com From pregnenolone, the pathway diverges into several branches leading to the production of progestins, glucocorticoids, mineralocorticoids, androgens, and estrogens. oup.com

The formation of androgens, the class of steroids to which this compound belongs, typically proceeds through the "classic" or "Δ⁵ pathway". nih.gov In this pathway, pregnenolone is converted to 17α-hydroxypregnenolone and then to dehydroepiandrosterone (DHEA) by the enzyme CYP17A1. nih.gov DHEA, a 3β-hydroxy-Δ⁵-steroid, serves as a key precursor for the synthesis of more potent androgens. portlandpress.com The conversion of these Δ⁵-steroids to Δ⁴-steroids, a crucial step in the formation of active hormones like testosterone, is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). portlandpress.commdpi.com This enzyme is responsible for both the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position. mdpi.com

This compound, specifically the 3β-isomer (3β-Hydroxyandrost-4-en-17-one), can be synthesized from dehydroepiandrosterone (DHEA). ciac.jl.cnacs.org It is considered a metabolic intermediate in androgen metabolism. The structural difference between DHEA and 3β-Hydroxyandrost-4-en-17-one lies in the position of the double bond within the steroid's A-ring; DHEA has a Δ⁵ double bond, while 3β-Hydroxyandrost-4-en-17-one has a Δ⁴ double bond.

An "alternative" or "backdoor" pathway for androgen synthesis has also been identified, which is particularly active during fetal life. endocrine-abstracts.orgpnas.org This pathway bypasses the conventional route via DHEA and testosterone, directly producing potent androgens like dihydrotestosterone (B1667394) (DHT). endocrine-abstracts.org While this pathway involves different intermediates, it highlights the complexity and multiple routes available for androgen biosynthesis.

The following table summarizes the key precursor-product relationships in the context of this compound:

Interactive Table of Steroid Biosynthesis Precursors

PrecursorEnzyme(s)ProductSignificance
CholesterolCYP11A1PregnenoloneInitiating step of all steroid hormone synthesis. nih.govoup.com
PregnenoloneCYP17A1Dehydroepiandrosterone (DHEA)Key precursor in the classic androgen biosynthesis pathway. nih.gov
Dehydroepiandrosterone (DHEA)3β-Hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD)Androstenedione (B190577)Formation of a key 17-ketosteroid intermediate. portlandpress.com
Androstenedione17β-Hydroxysteroid dehydrogenaseTestosteroneConversion to a potent androgen. uniprot.org

Enzymes Catalyzing Formation of this compound

The formation and metabolism of this compound are governed by the action of specific enzymes, primarily from the hydroxysteroid dehydrogenase (HSD) family.

Hydroxysteroid dehydrogenases are a class of enzymes that play a critical role in the biosynthesis and inactivation of steroid hormones by catalyzing the interconversion of keto- and hydroxy-steroids. creative-enzymes.compnas.org

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is a member of the aldo-keto reductase (AKR) superfamily and is primarily involved in the inactivation of potent androgens. pnas.orgnih.gov It catalyzes the reduction of 3-ketosteroids to 3α-hydroxysteroids. wikipedia.orgoup.com For instance, it converts the highly potent androgen dihydrotestosterone (DHT) into 5α-androstan-3α,17β-diol (3α-diol), a compound with significantly lower androgenic activity. pnas.orgoup.com While its primary role is often catabolic, the reversible nature of the reaction means it can also participate in the formation of 3α-hydroxysteroids. There are different isoforms of 3α-HSD in humans, with varying tissue distribution and stability. oup.com For example, type 1 3α-HSD is found mainly in the liver, while type 3 is more widely expressed. oup.com

3β-Hydroxysteroid Dehydrogenase (3β-HSD): As mentioned earlier, 3β-HSD is a key enzyme in the synthesis of all major classes of steroid hormones. mdpi.com It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. portlandpress.commdpi.com This enzymatic action is crucial for the formation of progesterone (B1679170) from pregnenolone and androstenedione from DHEA. mdpi.com

The interconversion between the 3-keto and 3-hydroxy forms of androstane (B1237026) steroids is a key regulatory step in androgen action. The stereochemistry of the hydroxyl group (α or β) significantly influences the biological activity and metabolic fate of the steroid. The 3α-hydroxy isomer and the 3β-hydroxy isomer of androst-4-en-17-one exhibit different interactions with enzymes and follow distinct metabolic pathways.

Besides HSDs, other enzymes are essential for the intricate process of steroidogenesis.

P450 Oxidoreductase (POR): This enzyme is a crucial electron donor for all microsomal cytochrome P450 enzymes, including CYP17A1 and CYP21A2. endocrine-abstracts.orgpnas.org Mutations in the gene for POR can lead to congenital adrenal hyperplasia, disrupting the synthesis of androgens and other steroids. endocrine-abstracts.orgnih.gov

Steroid Δ-isomerase (Ketosteroid Isomerase - KSI): This enzyme catalyzes the isomerization of the double bond in the steroid nucleus from the Δ⁵ to the Δ⁴ position. wikipedia.org This is a critical step in the conversion of Δ⁵-steroids synthesized from cholesterol into biologically active Δ⁴-steroids like progesterone and the precursors to androgens and estrogens. wikipedia.orgfrontiersin.org While 3β-HSD possesses isomerase activity, dedicated ketosteroid isomerases also exist. mdpi.comwikipedia.org Some glutathione (B108866) transferases (GSTs), such as human GST A3-3, have been found to exhibit high steroid isomerase activity, converting Δ⁵-androstene-3,17-dione to Δ⁴-androstene-3,17-dione (androstenedione). frontiersin.orgnih.gov

The following table details the enzymes involved in the formation and conversion of related steroids:

Interactive Table of Key Enzymes in Steroidogenesis

EnzymeFunctionRelevance to this compound
3α-Hydroxysteroid Dehydrogenase (3α-HSD)Interconverts 3-keto and 3α-hydroxysteroids. wikipedia.orgoup.comCatalyzes the formation of the 3α-hydroxy isomer.
3β-Hydroxysteroid Dehydrogenase/Δ⁵-Δ⁴ Isomerase (3β-HSD)Converts Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. portlandpress.commdpi.comIndirectly involved in the pathway leading to Δ⁴-steroids.
P450 Oxidoreductase (POR)Electron donor for P450 enzymes like CYP17A1. endocrine-abstracts.orgpnas.orgEssential for the synthesis of androgen precursors.
Steroid Δ-isomerase (KSI)Isomerizes the Δ⁵ double bond to the Δ⁴ position. wikipedia.orgCrucial for the formation of the androst-4-ene backbone.
Glutathione Transferase (GST) A3-3Exhibits steroid isomerase activity. frontiersin.orgnih.govCan catalyze the formation of the Δ⁴ double bond.

Microbial Biotransformation for Steroid Production

Microbial biotransformation has become a cornerstone of the pharmaceutical industry for the production of steroid intermediates. frontiersin.orgmdpi.com Microorganisms, particularly bacteria of the genus Mycobacterium, are capable of degrading sterols and accumulating valuable steroid synthons. frontiersin.orgmdpi.com

Cholesterol and phytosterols (B1254722) (plant sterols) are abundant and inexpensive raw materials for the microbial production of steroid intermediates. mdpi.commdpi.com Microorganisms like Mycobacterium can utilize these sterols as their sole source of carbon and energy. mdpi.comwikipedia.org The microbial degradation of sterols involves the cleavage of the side chain and modifications of the steroid nucleus. mdpi.comscirp.org This process can be harnessed to produce key C19 steroids such as androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). mdpi.com These compounds are then used as precursors for the chemical synthesis of a wide range of steroid drugs. mdpi.comnih.gov

The process begins with the oxidation of the 3β-hydroxyl group of the sterol by cholesterol oxidase to form a 3-keto-Δ⁴-steroid. scirp.org This is followed by the enzymatic degradation of the aliphatic side chain at C17. mdpi.com

Metabolic engineering and genome editing techniques have been instrumental in developing microbial strains with enhanced capabilities for steroid production. frontiersin.orgmdpi.com The focus has largely been on Mycobacterium species, such as M. neoaurum and M. smegmatis, due to their natural ability to metabolize sterols. mdpi.comnih.govnih.gov

By deleting genes involved in the degradation of the steroid nucleus, the metabolic pathway can be blocked at the desired intermediate, leading to its accumulation. frontiersin.org For example, knocking out genes responsible for further catabolism of AD and ADD results in the accumulation of these valuable synthons. frontiersin.org

Furthermore, the introduction of heterologous genes encoding specific enzymes allows for the production of novel steroid compounds. frontiersin.org For instance, expressing a gene for 17β-hydroxysteroid dehydrogenase (17β-HSD) in an AD-producing Mycobacterium strain can lead to the direct production of testosterone. mdpi.comresearchgate.net Researchers have successfully engineered Mycobacterium strains for the production of various hydroxylated steroid intermediates by introducing cytochrome P450 monooxygenases. mdpi.commdpi.com

The efficiency of bioconversion is also optimized by controlling process parameters such as temperature, pH, agitation, and substrate concentration. nih.govwisdomlib.org

The following table summarizes key aspects of microbial biotransformation for steroid production:

Interactive Table of Microbial Steroid Biotransformation

AspectDescriptionExamples/Key Findings
SubstratesReadily available sterols used as starting materials. mdpi.commdpi.comCholesterol, Phytosterols (e.g., β-sitosterol, stigmasterol). mdpi.commdpi.com
Key MicroorganismsBacteria with natural sterol degradation pathways. frontiersin.orgmdpi.comMycobacterium neoaurum, Mycobacterium smegmatis. mdpi.comnih.govnih.gov
Target ProductsValuable C19 steroid intermediates. mdpi.comAndrost-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD). mdpi.com
Engineering StrategiesGenetic modifications to improve yield and produce novel compounds. frontiersin.orgmdpi.comGene knockouts to block steroid nucleus degradation; Heterologous expression of enzymes like 17β-HSD and P450s. frontiersin.orgmdpi.commdpi.com
Process OptimizationControlling fermentation conditions for maximum efficiency. nih.govwisdomlib.orgOptimizing temperature (e.g., 30°C), pH, and substrate concentration. wisdomlib.org

Biosynthetic Pathways and Enzymatic Conversion

Enzymatic Systems in Microbial Bioconversions

Microbial bioconversions are pivotal in steroid synthesis, offering highly specific and efficient enzymatic pathways for modifying complex molecules like 3-Hydroxyandrost-4-en-17-one and its precursors. These processes leverage a diverse array of microbial enzymes that can perform targeted reactions often difficult to achieve through chemical synthesis. Key among these are enzyme systems that introduce unsaturation or hydroxylation into the steroid nucleus, fundamentally altering its biological properties. The industrial production of valuable steroid synthons, such as androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD), relies heavily on the manipulation of these microbial metabolic pathways. pjmonline.orgmdpi.com

The controlled biotransformation of steroids in microorganisms is largely dependent on the precise regulation of key enzymatic steps. Two of the most critical enzyme systems in this context are 3-ketosteroid-Δ1-dehydrogenases (KSTD) and 3-ketosteroid-9α-hydroxylases (KSH), which play essential roles in the microbial degradation pathway of steroids. asm.orgfrontiersin.org By genetically engineering microorganisms to control the activity of these enzymes, it is possible to halt the degradation process at specific points, leading to the accumulation of desired steroid intermediates. asm.org

3-Ketosteroid-9α-hydroxylase (KSH)

The 3-ketosteroid-9α-hydroxylase (KSH) system is a crucial enzyme in the bacterial catabolism of steroids. nih.govrug.nl It is a Rieske-type non-heme monooxygenase, typically composed of two components: a terminal oxygenase (KshA) and a ferredoxin reductase (KshB). asm.orgnih.gov The primary function of KSH is to introduce a hydroxyl group at the C9α position of the steroid core. rug.nl This hydroxylation is the initial and rate-limiting step for the opening of the steroid's B-ring, which leads to the complete degradation of the molecule. nih.govasm.org

Because 9α-hydroxylation is a prerequisite for steroid ring cleavage, blocking this step is a common strategy in biotechnology to produce valuable C19 steroid intermediates. nih.gov Deletion or inactivation of the genes encoding KSH (specifically kshA) in sterol-degrading bacteria like Rhodococcus and Mycobacterium species prevents the degradation of the steroid nucleus, resulting in the accumulation of compounds such as androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD). asm.orgnih.gov

Conversely, when the goal is to produce 9α-hydroxylated steroids, which are also important pharmaceutical precursors, the KSH system is utilized. For instance, in Rhodococcus erythropolis, inactivating the KSTD enzymes leads to the selective 9α-hydroxylation of AD, yielding 9α-hydroxy-4-androstene-3,17-dione (9-OHAD). rug.nl Genetic engineering of KSH enzymes in strains like Mycobacterium neoaurum has been shown to enhance the production of 9-OHAD from phytosterols (B1254722). asm.orgnih.gov Research has identified multiple KSH homologues in some bacteria, such as the five found in Rhodococcus rhodochrous DSM43269, which exhibit different substrate specificities, allowing the organism to process a wide range of steroids. asm.org

3-Ketosteroid-Δ1-dehydrogenase (KSTD)

3-Ketosteroid-Δ1-dehydrogenase (KSTD or KSDD) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the introduction of a double bond between the C1 and C2 positions of the steroid A-ring. mdpi.com This Δ1-dehydrogenation is a key transformation in the microbial metabolism of steroids, converting substrates like androst-4-ene-3,17-dione (AD) into androst-1,4-diene-3,17-dione (ADD). asm.orgmdpi.com ADD is a highly valuable precursor for the synthesis of various hormonal drugs, including estrogens and progestogens. mdpi.com

The efficiency of KSTD is a critical factor in the industrial production of ADD. A significant challenge in the biotransformation of phytosterols is the simultaneous production of both AD and ADD, which are difficult to separate due to their structural similarity. asm.org To overcome this, metabolic engineering strategies are employed. Inactivating the primary KSTD-encoding gene (ksdD) in Mycobacterium neoaurum NwIB-01 was shown to block the conversion of AD to ADD, leading to the accumulation of high-purity AD. asm.org Conversely, augmenting the expression of the ksdD gene in the same organism significantly improved the conversion of AD to ADD, enhancing the final yield and purity of ADD. asm.orgmdpi.com

Studies in Mycobacterium fortuitum have identified multiple KSTD enzymes with different substrate preferences. For example, KstD2 was found to have a higher catalytic activity for C9 hydroxylated steroids, while KstD3 showed a preference for C9 non-hydroxylated steroids. nih.gov Deleting these specific KSTD genes proved to be an effective strategy to prevent the degradation of 9-OHAD and increase its accumulation. nih.gov

Research Findings on Microbial Enzymatic Systems

The following table summarizes key research findings on the use of KSH and KSTD enzyme systems in the microbial bioconversion of steroids.

Enzyme SystemMicroorganismSubstrate(s)Key Research Finding/OutcomeCitation(s)
3-Ketosteroid-9α-hydroxylase (KSH) Mycobacterium neoaurum ATCC 25795PhytosterolsNull mutation of the kshA1N gene led to the stable accumulation of androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD). asm.orgnih.gov
3-Ketosteroid-9α-hydroxylase (KSH) Mycobacterium neoaurum ATCC 25795PhytosterolsOverexpression of an engineered mutant KshA1N resulted in the production of 11.7 g/L of 9α-hydroxy-4-androstene-3,17-dione (9-OHAD). asm.orgnih.gov
3-Ketosteroid-9α-hydroxylase (KSH) Rhodococcus erythropolis SQ1Androst-4-ene-3,17-dione (AD)Inactivation of KSTD isoenzymes resulted in selective 9α-hydroxylation of AD, producing 9-OHAD in >90% yield. rug.nl
3-Ketosteroid-9α-hydroxylase (KSH) Rhodococcus rhodochrous DSM43269Sterols, Androstenes, PregnanesIdentified five kshA homologues with unique substrate ranges and induction patterns, allowing for fine-tuned steroid catabolism. asm.org
3-Ketosteroid-Δ1-dehydrogenase (KSTD) Mycobacterium neoaurum NwIB-01Phytosterols, ADInactivation of the primary KSTD-encoding gene (ksdDM) effectively blocked the conversion of AD to ADD, improving AD purity. asm.org
3-Ketosteroid-Δ1-dehydrogenase (KSTD) Mycobacterium neoaurum NwIB-01Phytosterols, ADAugmentation (overexpression) of the ksdDM gene increased the purity and yield of ADD from AD. asm.org
3-Ketosteroid-Δ1-dehydrogenase (KSTD) Mycobacterium sp. ZFZPhytosterols, ADUse of a tandem KSDD expression cassette yielded 2.06 g/L of ADD with a high molar ratio of ADD to AD (41.47:1.00). mdpi.com
3-Ketosteroid-Δ1-dehydrogenase (KSTD) Mycobacterium fortuitum ATCC 358559α-hydroxy-4-androstene-3,17-dione (9-OHAD)Deletion of five kstD genes, particularly targeting KstD2 and KstD3, led to a 42.57% increase in the yield of 9-OHAD. nih.gov
17β-hydroxysteroid dehydrogenase (17β-HSDH) Clostridium scindensAndrostenedione (B190577) (AD)Discovered the desG gene encoding a 17β-HSDH that catalyzes the conversion of androstenedione to testosterone (B1683101). biorxiv.orgresearchgate.net

Metabolic Pathways and Transformations

In Vitro Metabolic Studies of 3-Hydroxyandrost-4-en-17-one Analogues

In vitro studies, often utilizing microbial systems as biocatalysts, provide significant insight into the metabolic potential for steroids like this compound. These systems contain enzymes, such as cytochrome P450 monooxygenases, that catalyze regio- and stereoselective transformations similar to those in mammals. researchgate.net

Fermentation of the closely related analogue androst-4-ene-3,17-dione with the fungus Curvularia lunata has been shown to yield a variety of oxidative and reductive metabolites. researchgate.net These transformations include dehydrogenation to form androsta-1,4-diene-3,17-dione (B159171), reduction of the 17-keto group to produce 17β-hydroxyandrosta-1,4-dien-3-one, and hydroxylation at the C-11 and C-15 positions. researchgate.net Similarly, the fungus Botryosphaerica obtusa has been used to study the hydroxylation of androstenedione (B190577) and testosterone (B1683101), yielding metabolites hydroxylated at the 6β, 7α, 11α, 12β, and 15α positions. nih.gov These microbial models are instrumental in identifying potential metabolic pathways and producing reference standards for metabolites that are otherwise difficult to synthesize chemically. nih.gov

Enzyme-Specific Reductions and Oxidations

The structure of this compound makes it a substrate for several key steroidogenic enzymes that catalyze reduction and oxidation reactions. These transformations are critical in modulating the androgenic and estrogenic activity of the steroid pool. The stereochemistry at the C3 position (3α- vs. 3β-hydroxy) significantly influences the compound's interaction with these enzymes and its subsequent metabolic fate.

The Δ4 double bond in the A-ring of the steroid nucleus is a primary target for reductase enzymes, specifically 5α-reductase and 5β-reductase. These enzymes catalyze the irreversible reduction of the double bond, leading to the formation of 5α- and 5β-dihydro metabolites, respectively.

In the metabolism of the parent compound androstenedione, 5α-reductase converts it to 5α-androstanedione, a precursor to androsterone. nih.gov Conversely, 5β-reductase (3-oxo-5-beta-steroid 4-dehydrogenase) converts androstenedione to etiocholanedione, the precursor to etiocholanolone. nih.gov These pathways are fundamental routes for androgen catabolism. nih.gov It is anticipated that this compound would undergo similar reductions, yielding 3-hydroxy-5α-androstan-17-one and 3-hydroxy-5β-androstan-17-one derivatives. The resulting metabolites, such as epiandrosterone (3β-hydroxy-5α-androstan-17-one), are themselves steroid hormones with weak androgenic activity. wikipedia.org

The androst-4-en-3-one scaffold is the definitive substrate for the aromatase enzyme complex (cytochrome P450 19A1), which converts androgens into estrogens. nih.gov Aromatase catalyzes a series of three successive hydroxylations and subsequent cleavage of the C19 methyl group to form an aromatic A-ring. nih.gov Androstenedione is the direct precursor to estrone (B1671321) through this process. mdpi.com

Analogues of this compound that are hydroxylated at other positions have been studied extensively for their interaction with aromatase. For instance, 4-hydroxyandrost-4-ene-3,17-dione is a potent, irreversible inhibitor of aromatase. nih.gov Studies with cultured human luteal cells have shown that it causes a dose-dependent inhibition of 17β-estradiol production. nih.gov Another analogue, 3b-Hydroxy-Androsta-1,4,6-Triene-17-One (ATD), also functions as a powerful aromatase inhibitor by forming a permanent bond with the enzyme, thereby blocking estrogen synthesis. tigerfitness.com These findings highlight the critical role of the androstene structure in mediating aromatase activity and inhibition.

Hydroxylation is a major metabolic pathway for steroids, catalyzed primarily by cytochrome P450 (CYP) enzymes. This process increases the water solubility of the steroid, facilitating its eventual excretion. Microbial biotransformation studies have been pivotal in identifying the common sites of hydroxylation on the androstane (B1237026) nucleus.

C-6 Hydroxylation: 6-hydroxylation is a known metabolic route. The administration of androst-4-ene-3,6,17-trione results in the formation of 6α-hydroxyandrostenedione and 6α-hydroxytestosterone. dshs-koeln.de Furthermore, microbial studies with Botryosphaerica obtusa have identified 6β-hydroxyandrostenedione as a metabolite of androstenedione. nih.gov

C-7 Hydroxylation: 7α-hydroxylation of androstenedione has been observed in incubations with Botryosphaerica obtusa. nih.gov DHEA, a precursor, is also metabolized to 7α-hydroxylated derivatives. nih.gov

C-11 Hydroxylation: 11-hydroxylation is another significant pathway. The enzyme cytochrome P450 11B1 converts androstenedione into 11β-hydroxyandrost-4-ene-3,17-dione. nih.gov Fungal biotransformation of androstenedione can also yield 11α-hydroxyandrost-4-ene-3,17-dione. researchgate.net

Other identified sites of hydroxylation on the androstane skeleton include C-2, C-12, C-15, and C-16. researchgate.netnih.govhmdb.canih.gov

Table 1: Identified Hydroxylation Products of Androstenedione Analogues
Position of HydroxylationIdentified MetaboliteReference System/Enzyme
C-2α2α-hydroxyandrostenedioneCYP154C2 (S. avermitilis) nih.gov
C-6α6α-hydroxyandrostenedioneHuman (in vivo) dshs-koeln.de
C-6β6β-hydroxyandrostenedioneBotryosphaerica obtusa nih.gov
C-7α7α-hydroxyandrostenedioneBotryosphaerica obtusa nih.gov
C-11α11α-hydroxyandrost-4-ene-3,17-dioneCurvularia lunata researchgate.net
C-11β11β-hydroxyandrost-4-ene-3,17-dioneCytochrome P450 11B1 nih.gov
C-15α15α-hydroxyandrosta-1,4-dien-17-oneCurvularia lunata researchgate.net
C-16α16α-hydroxyandrost-4-ene-3,17-dioneHuman Metabolome hmdb.ca

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following reduction and hydroxylation, the primary route for the inactivation and excretion of adrenal androgens and their metabolites is conjugation. nih.gov This phase II metabolic process involves attaching a hydrophilic molecule, such as glucuronic acid or a sulfate group, to the steroid. The liver and kidneys are major sites for these reactions. nih.gov

Glucuronidation: This is a major pathway for steroid metabolites. The enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid to a hydroxyl group on the steroid. Metabolites like androsterone and etiocholanolone are primarily excreted as glucuronides. nih.gov The 3-hydroxy group of this compound and its reduced metabolites would be a prime site for glucuronidation.

Sulfation: Sulfotransferase enzymes, such as SULT2A1, catalyze the transfer of a sulfonate group to a hydroxyl group. nih.gov DHEA is extensively sulfated to DHEAS in the adrenals and liver. nih.gov The resulting steroid sulfates are water-soluble and can be readily excreted in the urine. nih.gov

Conjugation primarily occurs at the C-3 and C-17 positions of the steroid nucleus. glowm.com These conjugated steroids are biologically inactive and are efficiently eliminated from circulation via the urine. nih.gov

Identification of Metabolites and Metabolic Flux Analysis

The comprehensive analysis of the metabolic fate of this compound involves the identification and quantification of its various downstream products in biological fluids. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for this purpose. dshs-koeln.desci-hub.se

Metabolic flux analysis, which involves tracking the conversion of a substrate into its various metabolites over time, provides a dynamic view of the steroidogenic network. researchgate.net For example, incubating cells with androstenedione and measuring the formation of testosterone, androsterone, and dihydrotestosterone (B1667394) allows for the quantification of the relative activities of enzymes like 17β-hydroxysteroid dehydrogenase and 5α-reductase. researchgate.net

The major identified metabolites in the broader androgen metabolic pathway originating from precursors like DHEA and androstenedione include testosterone, dihydrotestosterone, androsterone, etiocholanolone, and their hydroxylated and conjugated (glucuronide and sulfate) forms. nih.govnih.gov Studies on the metabolism of the analogue 4-hydroxyandrostenedione in rats and humans have identified metabolites such as 4-hydroxytestosterone and 3β-hydroxy-5α-androstan-4,17-dione, confirming that reduction and oxidation are key pathways. sci-hub.se

Table 2: Major Metabolic Transformations and Resulting Products in the Androgen Pathway
PrecursorEnzymatic ReactionKey Enzyme(s)Major Metabolite(s)
Androstenedione17-keto reduction17β-Hydroxysteroid dehydrogenaseTestosterone mdpi.com
AndrostenedioneAromatizationAromatase (CYP19A1)Estrone nih.gov
Androstenedione5α-reduction5α-Reductase5α-Androstanedione nih.gov
Androstenedione5β-reduction5β-ReductaseEtiocholanedione nih.gov
5α-Androstanedione3-keto reductionAldo-keto reductaseAndrosterone nih.gov
Etiocholanedione3-keto reductionAldo-keto reductaseEtiocholanolone nih.gov
AndrosteroneGlucuronidationUDP-glucuronosyltransferaseAndrosterone glucuronide nih.gov
DHEASulfationSulfotransferase (SULT2A1)DHEAS nih.gov

Biological Roles and Mechanisms Non Clinical

Function as a Steroid Intermediate and Metabolic Hub

3-Hydroxyandrost-4-en-17-one, particularly its 3β-isomer, holds a pivotal position as a key intermediate in steroidogenesis, the biological pathway for producing steroid hormones. It serves as a crucial link in the metabolic conversion of dehydroepiandrosterone (B1670201) (DHEA) into more potent androgens and estrogens.

The synthesis of this compound from DHEA is a critical step that gates the downstream production of major sex steroids. This conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). Following its formation, this compound is a substrate for other enzymes that convert it into androstenedione (B190577), a direct precursor to both testosterone (B1683101) (via 17β-hydroxysteroid dehydrogenase) and estrone (B1671321) (via aromatase). Its position as a substrate for multiple steroid-metabolizing enzymes makes it a central hub in the regulation of steroid hormone production.

The stereochemistry at the C3 position—whether the hydroxyl group is in the alpha (below the plane) or beta (above the plane) configuration—significantly impacts its biological activity and subsequent metabolic fate, with the 3α and 3β isomers exhibiting different interactions with enzymes.

Neurosteroid Activity and Receptor Interactions

While many endogenous steroids exhibit activity within the central nervous system as neurosteroids, specific research into the neuroactive properties of this compound is limited.

Neurosteroids often exert their effects by modulating the function of neurotransmitter receptors, most notably the GABA_A receptor. However, based on available scientific literature, there is currently no direct evidence to characterize this compound as an agonist at the GABA_A receptor.

Consistent with the lack of data on its receptor interactions, the specific influence of this compound on neurological processes such as mood, cognition, and neuroprotection has not been detailed in published research.

Enzyme-Substrate/Inhibitor Interactions and Kinetics

The interaction of this compound with various enzymes is a key aspect of its biological function, extending beyond its role as a simple metabolic intermediate.

As an androgenic steroid, this compound interacts with the androgen receptor (AR). Specific binding affinity studies are not widely available for human receptors; however, research on the androgen receptor in the sea lamprey (Petromyzon marinus) provides comparative data. In this model, 3β-Hydroxyandrost-4-en-17-one demonstrated a significant, albeit lower, binding affinity for the AR compared to its precursor, androstenedione. oup.com

Relative Binding Affinity to Sea Lamprey Androgen Receptor

CompoundRelative Binding Affinity (%) vs. Androstenedione
Androstenedione100.00
3β-Hydroxyandrost-4-en-17-one30.45
Testosterone23.94

Data from a competitive binding assay showing the relative affinity of various androgens to the sea lamprey androgen receptor, with Androstenedione set as the reference at 100%. oup.com

Beyond serving as a substrate, 3β-Hydroxyandrost-4-en-17-one also functions as an inhibitor of key steroidogenic enzymes. Multiple studies have identified it as a steroidal aromatase inhibitor. mdpi.comnih.govaspic.pt Aromatase is the enzyme responsible for the critical step of converting androgens into estrogens. By inhibiting this enzyme, the compound can modulate the balance of sex hormones.

In studies using an aromatase-overexpressing human breast cancer cell line (MCF-7aro), 3β-Hydroxyandrost-4-en-17-one was shown to inhibit aromatase activity and decrease cell proliferation. nih.govaspic.pt One study identified it as the most potent inhibitor among a series of related steroidal compounds tested. aspic.pt The anti-proliferative effects were linked to the induction of cell cycle arrest and apoptosis (programmed cell death). nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and connectivity of 3-Hydroxyandrost-4-en-17-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, coupling constants, and signal multiplicities of the protons reveal their local electronic environment and spatial relationships. For instance, the proton at the C-3 position, bearing the hydroxyl group, exhibits a characteristic chemical shift and coupling pattern that can help determine its α or β orientation. The olefinic proton at C-4 also provides a key diagnostic signal. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to resolve signal overlap, which can be a challenge in complex steroid molecules, and to definitively assign proton and carbon signals.

¹H NMR Data for 3β-Hydroxyandrost-4-en-17-one

Chemical Shift (ppm) Number of Protons Multiplicity Assignment
5.32 1H s H-4
4.175 1H m H-3
2.450 1H m
2.250 1H m
1.080 3H s CH₃-19

Note: Data obtained in CDCl₃ at 400 MHz. The table presents selected key signals for structural identification.

Mass spectrometry (MS) is a powerful technique used for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. When coupled with a chromatographic separation method, such as liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive and selective tool for identifying the compound and its metabolites in complex biological matrices.

Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 288, corresponding to its molecular weight. The fragmentation pattern, which includes characteristic losses of water (H₂O) from the hydroxyl group and cleavages of the steroid rings, provides a fingerprint for structural confirmation.

LC-MS, often employing softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is particularly valuable for the identification of metabolites. These metabolites are often more polar than the parent compound due to the addition of hydroxyl groups or conjugation with moieties like glucuronic acid or sulfate. The high sensitivity and specificity of LC-MS allow for the detection and tentative identification of these metabolites based on their mass-to-charge ratios and fragmentation patterns, even at very low concentrations in biological fluids like urine. For instance, studies on related androstanes have successfully identified various hydroxylated and reduced metabolites using LC-MS.

Key Mass Fragments for this compound (EI-MS)

m/z Putative Fragment
288 [M]⁺
270 [M-H₂O]⁺
255 [M-H₂O-CH₃]⁺
147 Ring A/B cleavage fragment

X-ray crystallography stands as the definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, including the stereochemistry at each chiral center.

Chromatographic Separation Techniques

Chromatography is essential for the isolation and purification of this compound, as well as for its quantification and the separation of its isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating its stereoisomers. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be modulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

HPLC is crucial for separating the 3α- and 3β-hydroxy epimers of androst-4-en-17-one. Due to their different spatial arrangements, these isomers exhibit distinct interactions with the stationary phase, leading to different retention times and allowing for their separation and quantification. Chiral stationary phases (CSPs) can also be employed in HPLC to achieve the separation of enantiomers if applicable. The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is a high-resolution separation technique well-suited for the analysis of volatile and thermally stable compounds like steroids. This compound can be analyzed directly by GC, often coupled with a mass spectrometer (GC-MS) for detection and identification.

To enhance volatility and improve chromatographic peak shape, the hydroxyl group of this compound is often derivatized prior to GC analysis. A common derivatization method is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. This process reduces the polarity of the molecule, making it more volatile and less likely to interact with active sites in the GC system. The analysis of these volatile derivatives allows for excellent separation and sensitive detection. The retention time of the derivatized compound is a key parameter for its identification.

GC-MS Parameters for this compound Analysis

Parameter Value
Column HP-5MS (or equivalent)
Column Dimensions 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium
Flow Rate 1.5 mL/min
Injector Temperature 280°C
Oven Program 100°C (1 min), then ramp to 280°C at 12°C/min, hold for 9 min
MSD Transfer Line Temp. 280°C
MS Source Temperature 230°C
MS Quadrupole Temp. 150°C
Mass Scan Range 30-550 amu

| Retention Time | 15.20 min |

Biochemical Assay Development for Enzymatic Studies

To understand the biosynthesis and metabolism of this compound, it is essential to study the enzymes that catalyze its formation and conversion. For instance, 3β-hydroxysteroid dehydrogenase (3β-HSD) is a key enzyme family involved in the conversion of Δ⁵-3β-hydroxy steroids to the Δ⁴-3-keto configuration. wikipedia.org Developing in vitro assays to measure the activity of such enzymes is a cornerstone of this research. nih.gov

The development of a robust enzyme assay involves several key steps:

Enzyme Source Preparation: The enzyme can be sourced from tissue homogenates (e.g., from adrenal, gonadal, or hepatic tissues), subcellular fractions (microsomes, cytosol), or as a purified recombinant protein expressed in a host system. nih.govdshs-koeln.de

Assay Conditions Optimization: This includes determining the optimal pH, temperature, and buffer composition for enzyme activity. nih.gov

Substrate and Cofactor Concentration: The assay must include the substrate (e.g., a precursor steroid for this compound, or the compound itself for studying its further metabolism) and any necessary cofactors (e.g., NAD⁺ for dehydrogenases). nih.govnih.gov Kinetic parameters like the Michaelis constant (Kₘ) are determined by measuring reaction velocity at various substrate concentrations. nih.gov

Reaction Monitoring: The rate of the enzymatic reaction is monitored by quantifying either the depletion of the substrate or the formation of the product over time. This is typically achieved using chromatographic methods like HPLC or mass spectrometry (LC-MS/MS), which can physically separate and quantify the substrate and product. nih.gov Simpler colorimetric assays can also be developed if the reaction produces a chromophore or can be coupled to a color-producing reaction. nih.gov

Table 2: Components of a Hypothetical In Vitro Assay for 3β-HSD Activity


Steroids exert many of their physiological effects by binding to nuclear receptors. For androstane-derived steroids like this compound, the androgen receptor (AR) is a primary target. Receptor binding assays are in vitro techniques used to quantify the affinity of a compound (a ligand) for a specific receptor. giffordbioscience.comcreative-bioarray.com

The most common format is the competitive radioligand binding assay. giffordbioscience.comoncodesign-services.com This assay measures the ability of an unlabeled test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known high affinity for the receptor from the ligand-receptor complex.

The key steps in a competitive binding assay are:

Preparation of Components: This includes a source of the receptor (e.g., cytosol from rat prostate tissue, or cells engineered to express the human AR), a radioligand (e.g., tritiated [³H] methyltrienolone (B1676529) (R1881) or [³H] dihydrotestosterone (B1667394) (DHT)), and the unlabeled test compound at various concentrations. nih.govepa.gov

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The components are allowed to reach binding equilibrium. epa.gov

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This can be accomplished by methods such as filtration through glass fiber filters (which trap the receptor complexes) or adsorption of the unbound ligand to charcoal. nih.gov

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter. epa.gov As the concentration of the unlabeled test compound increases, it displaces more of the radioligand, and the measured radioactivity in the bound fraction decreases.

Data Analysis: The data are plotted to generate a competition curve. From this curve, the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of the test compound for the receptor. giffordbioscience.comnih.gov

Table 3: Typical Setup for an Androgen Receptor (AR) Competitive Binding Assay


Isotopic Labeling and Tracing in Metabolic Research

Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound in vivo or in in vitro systems. ed.ac.uk This involves synthesizing an analogue of this compound where one or more atoms are replaced with their heavier isotopes. For steroids, hydrogen isotopes are commonly used: deuterium (B1214612) (²H or D), which is a stable isotope, and tritium (B154650) (³H or T), which is a radioactive isotope. nih.goviaea.org

The key principle is that the isotopic label does not significantly alter the chemical properties of the molecule. Therefore, the labeled analogue is processed by enzymes and receptors in the same manner as the unlabeled compound. nih.gov By administering the deuterated or tritiated analogue, researchers can track its absorption, distribution, metabolism, and excretion (ADME).

Deuterated (²H) Analogues: These are stable and non-radioactive, making them safe for human studies. They are distinguished from their unlabeled counterparts by their increased mass. The use of testosterone-d₅ has been employed to study its metabolism by cytochrome P450 enzymes, providing insights into reaction mechanisms and kinetic isotope effects. nih.gov

Tritiated (³H) Analogues: These are radioactive and emit low-energy beta particles. Their primary advantage is the high sensitivity of detection via scintillation counting or autoradiography. ed.ac.uk Tritium-labeled androgens have been used extensively in tissue distribution studies to identify target organs and in receptor binding assays. iaea.org

The synthesis of these labeled analogues involves introducing the isotope at a position on the steroid skeleton that is metabolically stable, ensuring the label is not lost during biotransformation.

Following the administration of an isotopically labeled analogue of this compound, biological samples such as plasma or urine are collected to identify and quantify the resulting metabolites. Mass spectrometry (MS), coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is the definitive analytical tool for this purpose. nih.govoup.com

Isotope Dilution Mass Spectrometry: This is the gold standard for accurate quantification. usgs.gov A known amount of a stable isotope-labeled version of the analyte (e.g., deuterated this compound) is added to the biological sample as an internal standard. The sample is then processed (e.g., extraction, derivatization). During LC-MS/MS or GC-MS analysis, the mass spectrometer can differentiate between the endogenous (unlabeled) analyte and the labeled internal standard based on their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, a precise and accurate concentration can be calculated, correcting for any sample loss during preparation. usgs.govnih.gov

Metabolite Identification: When a labeled compound is administered, any metabolites formed from it will also carry the isotopic label. This results in a characteristic mass shift in the mass spectrum, making it easier to identify novel metabolites against the complex background of the biological matrix. For example, if a deuterated analogue (M+n, where n is the number of deuterium atoms) is hydroxylated, the resulting metabolite will have a mass of (M+n)+16, distinguishing it from endogenous hydroxylated steroids. nih.gov

For GC-MS analysis, steroids are typically derivatized (e.g., converted to trimethylsilyl ethers) to increase their volatility and improve their chromatographic behavior. nih.govnih.gov LC-MS/MS is often preferred as it can frequently analyze steroid conjugates directly and requires less sample preparation. nih.gov

Table 4: Hypothetical Mass Shifts in GC-MS Analysis of a Deuterated Analogue


Future Directions in 3 Hydroxyandrost 4 En 17 One Research

Elucidation of Novel Biosynthetic and Metabolic Enzymes

The biosynthesis and metabolism of 3-Hydroxyandrost-4-en-17-one are governed by a complex network of enzymes. While the roles of several hydroxysteroid dehydrogenases (HSDs) in the interconversion of 3-hydroxy and 3-keto steroids are well-established, the full spectrum of enzymes involved, particularly those with novel specificities and regulatory functions, remains to be fully elucidated.

Future research will likely focus on the discovery and characterization of new enzymes from diverse biological sources. Microbial systems, for instance, have been identified as a rich source of enzymes with high specificity for steroid transformations. The exploration of microbial genomes and metagenomes may lead to the identification of novel steroid-metabolizing enzymes with unique catalytic properties. These enzymes could be instrumental in developing more efficient and stereoselective methods for the synthesis of this compound and its derivatives.

Furthermore, a deeper investigation into the "alternative" or "backdoor" pathways of androgen synthesis may reveal the involvement of previously uncharacterized enzymes in the formation and metabolism of this compound. Understanding the regulation and tissue-specific expression of these novel enzymes will be crucial in deciphering their physiological and pathological significance.

Table 1: Potential Sources for Novel Steroid-Metabolizing Enzymes

Source OrganismEnzyme Class of InterestPotential Application
Bacteria3-ketosteroid-9α-hydroxylase (KSH) systemsBiocatalysis for steroid modification
FungiHydroxylases, OxidoreductasesProduction of specific steroid isomers
PlantsCytochrome P450 enzymesSynthesis of novel steroid analogues
Marine organismsUnique steroid-modifying enzymesDiscovery of new bioactive compounds

Exploration of Uncharted Biological Roles in Non-Mammalian Systems

While the role of androgens and their precursors is extensively studied in mammals, their functions in non-mammalian vertebrates and invertebrates are less understood. Future research is expected to delve into the biological significance of this compound in a broader range of organisms.

Insects, for example, produce a variety of steroids, including ecdysteroids, which are crucial for development and reproduction. mdpi.com Investigating the presence and potential hormonal or pheromonal roles of C19 steroids like this compound in insects could open up new avenues in insect endocrinology and pest management. mdpi.comuni-bayreuth.de

Similarly, in fish, where steroids play a critical role in reproduction, the specific functions of various androgens and their metabolites are still being uncovered. nih.govresearchgate.net The major progestin in teleosts, for instance, is not progesterone (B1679170) as in tetrapods, but rather 17,20β-dihydroxypregn-4-en-3-one. nih.gov This highlights the diversity of steroid signaling in different vertebrate lineages. Future studies could explore the role of this compound in the reproductive physiology of various fish species, potentially identifying it as a key intermediate in the synthesis of species-specific signaling molecules.

Development of Advanced Synthetic Strategies for Complex Analogues

The chemical synthesis of steroids has a long history, but the demand for novel analogues with enhanced biological activity and specificity continues to drive innovation in synthetic chemistry. Future efforts in this area will likely focus on the development of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex derivatives of this compound.

Modern synthetic strategies are increasingly emphasizing regioselectivity and stereoselectivity. Chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical reactions, are expected to play a significant role in the synthesis of complex steroid analogues. For instance, the use of microbial enzymes for specific hydroxylation or reduction steps can provide access to compounds that are difficult to produce through traditional chemical methods. researchgate.netnih.gov

The development of novel catalytic systems and the application of advanced organic chemistry techniques will be essential for creating a diverse library of this compound analogues. These analogues can then be screened for a wide range of biological activities, including as inhibitors of enzymes like aromatase or 17β-hydroxysteroid dehydrogenase, which are important targets in the treatment of hormone-dependent cancers. nih.govresearchgate.net

Table 2: Emerging Synthetic Approaches for Steroid Analogues

Synthetic StrategyKey AdvantagesPotential Application for this compound Analogues
Flow ChemistryImproved reaction control, scalability, and safetyEfficient large-scale synthesis of lead compounds
BiocatalysisHigh stereoselectivity and regioselectivitySynthesis of specific isomers with defined biological activity
Photoredox CatalysisMild reaction conditions, novel bond formationsAccess to previously inaccessible chemical space for steroid modification
C-H ActivationDirect functionalization of the steroid scaffoldMore efficient and atom-economical synthesis of complex derivatives

Refinement of Analytical Methodologies for Trace Analysis

The accurate and sensitive detection of steroids and their metabolites in biological samples is crucial for both research and clinical diagnostics. As our understanding of the subtle roles of steroids like this compound expands, the need for more sophisticated analytical methods for trace analysis will become increasingly important.

Future advancements in analytical chemistry are expected to focus on improving the sensitivity, specificity, and throughput of steroid analysis. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are already powerful tools, but further refinements in instrumentation and sample preparation will enable the detection of even lower concentrations of steroids in complex biological matrices. researchgate.net

The development of novel derivatization strategies to enhance the ionization efficiency and chromatographic separation of steroids will also be a key area of research. Additionally, the application of high-resolution mass spectrometry can aid in the unambiguous identification of novel metabolites of this compound. These advanced analytical methodologies will be indispensable for pharmacokinetic studies, metabolomic profiling, and the discovery of new biomarkers associated with steroid metabolism.

Table 3: Comparison of Analytical Techniques for Steroid Analysis

Analytical TechniqueStrengthsAreas for Future Refinement
Gas Chromatography-Mass Spectrometry (GC-MS)High resolution, established librariesRequires derivatization, not suitable for thermolabile compounds
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High sensitivity and specificity, suitable for a wide range of compoundsMatrix effects, potential for ion suppression
ImmunoassaysHigh throughput, cost-effectiveCross-reactivity, limited to known analytes
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement, structural elucidationHigher cost, complex data analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 3-Hydroxyandrost-4-en-17-one and its derivatives?

  • Methodological Answer : Synthesis typically begins with steroid precursors like dehydroepiandrosterone (DHEA). Key steps include functional group modifications (e.g., hydroxylation, halogenation) under controlled reaction conditions (temperature: 60–80°C; solvents: dichloromethane or ethanol). Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and verifying intermediate structures. For example, 16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one synthesis involves selective benzylidene addition at the C16 position .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

  • Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS). Structural confirmation relies on 1^1H and 13^{13}C NMR for stereochemical analysis, complemented by X-ray crystallography for absolute configuration determination (e.g., 3β,11α-dihydroxy-17a-oxa-D-homoandrost-5-en-17-one structure resolved via COD entry 2227118) . Reproducibility requires detailed documentation of solvent systems, purification methods (e.g., column chromatography), and batch-specific purity data (≥95% by HPLC) .

Q. What biological evaluation frameworks are used to study this compound's activity?

  • Methodological Answer : In vitro assays include receptor binding studies (e.g., androgen receptor affinity via competitive displacement assays) and enzyme inhibition screens (e.g., 17β-hydroxysteroid dehydrogenase). In vivo models, such as rodent metabolic studies, assess pharmacokinetics (e.g., half-life, bioavailability). Data interpretation must account for species-specific metabolic pathways to avoid translational discrepancies .

Advanced Research Questions

Q. How do stereoisomeric configurations (e.g., 3α vs. 3β) influence the bioactivity and metabolism of this compound?

  • Methodological Answer : Stereoisomers exhibit distinct receptor binding kinetics. For instance, the 3α-form (ID 625 in ) may favor glucuronidation pathways, reducing bioavailability, while the 3β-form could enhance membrane permeability. Comparative studies using chiral HPLC and crystallographic data (e.g., COD 2227118) resolve stereochemical impacts on activity . Metabolic profiling via LC-MS/MS in hepatocyte models further clarifies isomer-specific degradation pathways .

Q. How can researchers address contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from batch-to-batch variability or unaccounted structural analogs (e.g., 17β-hydroxyandrost-4-en-3-one in ). Rigorous controls include:

  • Batch validation via NMR and elemental analysis.
  • Standardized assay protocols (e.g., IC50 determination under uniform ATP concentrations).
  • Meta-analyses of published data to identify confounding variables (e.g., solvent effects on receptor binding) .

Q. What strategies optimize synthetic yields of this compound derivatives?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection (polar aprotic solvents for SN2 reactions).
  • Catalytic systems (e.g., Pd/C for hydrogenation at 50 psi H₂).
  • Real-time monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to terminate reactions at kinetic plateaus. highlights reaction time (12–24 hrs) and temperature (reflux at 80°C) as critical parameters .

Q. What challenges arise in characterizing novel this compound derivatives via crystallography and spectroscopy?

  • Methodological Answer : Challenges include:

  • Crystal polymorphism affecting X-ray diffraction quality. Pre-screening via powder XRD mitigates this.
  • Signal overlap in 1^1H NMR for complex derivatives (e.g., 17a-oxa-D-homoandrostanes). High-field NMR (≥600 MHz) and 2D techniques (COSY, HSQC) resolve ambiguities .
  • Low-abundance metabolites requiring high-sensitivity LC-MS/MS (LOQ ≤ 1 ng/mL) .

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